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Compound of Interest

Compound Name: Norrubrofusarin

Cat. No.: B12390331 Get Quote

In the realm of natural product research and drug development, the precise and unequivocal

identification of bioactive compounds is paramount. Norrubrofusarin, a fungal secondary

metabolite, has garnered interest for its potential biological activities. This guide provides a

comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical

techniques for the structural confirmation of Norrubrofusarin, supported by detailed

experimental protocols and data interpretation.

High-Resolution Mass Spectrometry vs. Alternative
Analytical Techniques
High-resolution mass spectrometry stands out for its exceptional sensitivity and accuracy in

determining the elemental composition of a compound. While other techniques like Nuclear

Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide invaluable

structural information, HRMS offers distinct advantages, particularly in the early stages of

compound identification and for samples available in minute quantities. The combination of

liquid chromatography with mass spectrometry (LC-MS) is a widely adopted method for the

analysis of complex mixtures containing natural products.
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Feature
High-Resolution
Mass Spectrometry
(HRMS)

Nuclear Magnetic
Resonance (NMR)
Spectroscopy

X-ray
Crystallography

Principle

Measures the mass-

to-charge ratio (m/z)

with high accuracy to

determine the

elemental formula.

Tandem MS (MS/MS)

provides structural

information through

fragmentation

patterns.

Exploits the magnetic

properties of atomic

nuclei to elucidate the

chemical structure

and connectivity of

atoms.

Determines the three-

dimensional

arrangement of atoms

within a crystal by

analyzing the

diffraction pattern of

X-rays.[1][2]

Sample Amount
Very low (picogram to

nanogram range).

Higher (milligram

range).

Milligram quantities of

high-purity, single

crystals are required.

[3]

Analysis Time

Rapid (minutes per

sample for LC-

HRMS).

Slower (hours to days

for complex 2D

experiments).

Can be time-

consuming, as crystal

growth is often a

bottleneck.[3]

Information Obtained

Elemental

composition (from

accurate mass),

structural fragments

(from MS/MS).

Detailed 3D structure

and connectivity in

solution, information

on molecular

dynamics.[1][4]

Precise 3D atomic

coordinates in a solid

state, providing a

static molecular

structure.[1][3][4]

Strengths

High sensitivity, high

throughput, suitable

for complex mixtures

(with LC), provides

definitive molecular

formula.

Provides

unambiguous

structural elucidation

and stereochemistry.

Non-destructive.[3]

Provides the absolute

atomic arrangement

with high precision.[3]

Limitations Does not directly

provide

Lower sensitivity,

requires pure

Requires a suitable

single crystal, which
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stereochemical

information.

Fragmentation

patterns can be

complex to interpret

for novel compounds.

samples, not ideal for

high-throughput

screening.

can be difficult to

obtain. Provides a

static structure that

may differ from the

solution conformation.

[3]

Confirming Norrubrofusarin's Identity with HRMS
Data
The primary strength of HRMS in identifying Norrubrofusarin lies in its ability to provide an

accurate mass measurement that corresponds to a unique elemental formula. The molecular

formula for Norrubrofusarin is C₁₄H₁₀O₅.

Parameter Theoretical Value
Experimental Result
(Hypothetical)

Molecular Formula C₁₄H₁₀O₅ C₁₄H₁₀O₅

Exact Mass 258.05282 Da -

[M+H]⁺ Ion 259.06010 Da 259.06005 Da

Mass Error - 1.9 ppm

A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the

proposed elemental composition, effectively ruling out other potential molecular formulas.

Experimental Protocol: LC-HRMS Analysis of
Norrubrofusarin
This protocol outlines a standard procedure for the identification of Norrubrofusarin from a

fungal extract.

1. Sample Preparation (Extraction)
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Weigh approximately 5 grams of the homogenized fungal culture or sample material into a

50 mL tube.

Add 20 mL of an extraction solvent, such as ethyl acetate with 1% formic acid or a mixture of

acetonitrile and water (e.g., 43:57 v/v with 0.1% formic acid).[5]

Agitate the mixture for a minimum of 30-45 minutes using a shaker or ultrasonicator.[5][6]

Centrifuge the sample to pellet solid debris.

Filter the supernatant through a 0.2 µm syringe filter into an LC vial for analysis.[5][6]

2. Liquid Chromatography (LC) Conditions

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable

for separating Norrubrofusarin from other metabolites.[6]

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B

(e.g., 10-15%), increasing to 95-100% over 15-20 minutes to elute compounds of varying

polarities.[6]

Flow Rate: 0.3-0.5 mL/min.

Injection Volume: 5-10 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for

Norrubrofusarin to form the [M+H]⁺ ion.

Mass Analyzer: An Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instrument.

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the precursor

ion.
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Tandem MS (MS/MS or MS²): Select the [M+H]⁺ ion of Norrubrofusarin (m/z 259.06) for

collision-induced dissociation (CID) to generate fragment ions. The collision energy can be

stepped or ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for

confirming the identity of Norrubrofusarin.
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Caption: Experimental workflow for Norrubrofusarin identification.
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Experimental Data

Interpretation & Verification

Accurate Mass of [M+H]⁺
(e.g., 259.06005 Da)
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(C₁₄H₁₀O₅)
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(Key Fragment Ions)

Structural Fragment Identification
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Caption: Logic of HRMS-based identity confirmation.

Fragmentation Pattern Analysis
While a published MS/MS spectrum for Norrubrofusarin is not readily available, its

fragmentation can be predicted based on the behavior of structurally similar compounds like

flavonoids and other naphthopyrones. The core structure is a benzo[g]chromen-4-one. Key

fragmentation pathways would likely involve:

Loss of small neutral molecules: Expect to see losses of water (H₂O, 18 Da) from the

hydroxyl groups and carbon monoxide (CO, 28 Da) from the pyranone ring.

Retro-Diels-Alder (RDA) reaction: The chromenone ring can undergo RDA fragmentation,

which is a characteristic pathway for this class of compounds. This would cleave the

heterocyclic ring, providing diagnostic ions that help to localize the substituents on the

different rings of the core structure.

By comparing the accurate masses of these observed fragment ions to the theoretical masses

of predicted fragments, the structure of Norrubrofusarin can be confidently confirmed.
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In conclusion, high-resolution mass spectrometry, particularly when coupled with liquid

chromatography, offers a powerful, rapid, and highly sensitive method for the definitive

identification of Norrubrofusarin. The combination of accurate mass measurement to confirm

the elemental composition and tandem mass spectrometry to probe the molecular structure

provides a high degree of confidence that is essential for advancing natural product research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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